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molecular formula C9H8N2O2S B8584485 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid

4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic Acid

Cat. No. B8584485
M. Wt: 208.24 g/mol
InChI Key: KBABLYLTOIYKQG-UHFFFAOYSA-N
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Patent
US08592475B2

Procedure details

A solution of methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (3 g, 13.50 mmol) in 6N sodium hydroxide (22.50 ml, 135 mmol) and tetrahydrofuran (27.0 ml) was stirred in a sealed tube at 70° C. After 1 h, the solution was partitioned between H2O-DCM and the pH of the aqueous layer was adjusted to ˜3. The aqueous layer was washed several times with DCM and the combined organic fractions were dried over Na2SO4, concentrated affording 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid (2.8 g, 13.45 mmol, 100% yield) as a yellow solid which was used directly without further purification: LCMS (ES) m/e 209 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[C:9]([C:12]([O:14]C)=[O:13])[S:10][CH:11]=2)=[CH:5][CH:4]=[N:3]1.[OH-].[Na+]>O1CCCC1>[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[C:9]([C:12]([OH:14])=[O:13])[S:10][CH:11]=2)=[CH:5][CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CN1N=CC=C1C=1C=C(SC1)C(=O)OC
Name
Quantity
22.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was partitioned between H2O-DCM
WASH
Type
WASH
Details
The aqueous layer was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC=C1C=1C=C(SC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.45 mmol
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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